molecular formula C17H14O2 B8717389 7-Ethyl-3-phenyl-4H-chromen-4-one CAS No. 640275-87-2

7-Ethyl-3-phenyl-4H-chromen-4-one

Cat. No.: B8717389
CAS No.: 640275-87-2
M. Wt: 250.29 g/mol
InChI Key: XTTYKYIYVGMBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by its unique structure, which includes an ethyl group at the 7th position and a phenyl group at the 3rd position on the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-4H-1-benzopyran-4-one with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-Ethyl-3-phenyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7-Ethyl-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

640275-87-2

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

7-ethyl-3-phenylchromen-4-one

InChI

InChI=1S/C17H14O2/c1-2-12-8-9-14-16(10-12)19-11-15(17(14)18)13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

XTTYKYIYVGMBEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared by the same method described for the synthesis of analog 23. To a solution of 6.51 g of phenylacetic acid (47.81 mmol) in 50 ml of boron trifluroide diethyl etherate was added 6.5 ml of 3-ethylphenol (53.20 mmol). The mixture was stirred at 80° C. for 21 hours, cooled to RT, and then washed with aqueous K2CO3 and water until the pH of wash approached neutrality. The product was extracted with ethyl acetate and concentrated. Residue was dissolved in 50 ml of 2-propanol and 8 ml of triethyl formate (48.1 mmol) and 3 ml of morpho line were added. The mixture was stirred at 80° C. for 7 hours and solvent was removed by flash evaporation. The syrup obtained was dissolved in 30 ml of methanol, stirred at 50° C. for 30 min, cooled to room temperature, and kept at 4° C. overnight. Crystals were collected by filtration and washed with small portions of acetone to give 790 mg of analog 35, a yield of 12.2% (based on 3-ethylphenol, w/w): mp 103-104° C. 1H NMR (DMSO-d6) δ 1.35 (t, 3H, —CH3), 2.78 (q, 2H, —CH2—), 7.38 (m, 4′-H), 7.39 (dd, 1H, J=8.10, 1.91 Hz, 6-H), 7.44 (t, 2H, J=7.77 Hz, 3′, 5′-H), 7.52 (d, 1H, J=2.0 Hz, 8H), 7.59 (dd, 2H, J=7.35, 1.38 Hz, 2′, 6′-H), 8.05 (d, 1H, J=8.54 Hz, 5-H), 8.51 (s, 1H, 2-H). 13C NMR (DMSO-d6) δ 14.9 (—CH3), 28.2 (CH2—), 116.7 (C-6, 8), 121.8 (C-10), 123.8 (C-3), 125.4 (C-1′), 125.8 (C-7), 127.8 (C-5), 128.1 (C-3′, 5′), 128.9 (C-2′, 6′), 131.9 (C-4′), 154.4 (C-2), 155.9 (C-9), 174.9 (C-4). MS (m/z), 251.4 (M+H)+, 273.2 (M+Na)+, 249.3 (M−H)−. Anal. (C17H14O2) for C, H. Cacld: 81.58, 6.91; found: 80.92, 6.87.
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
triethyl formate
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
12.2%

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